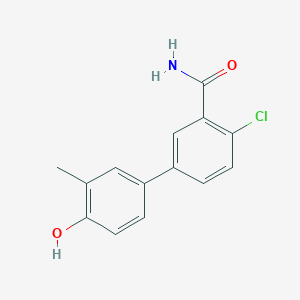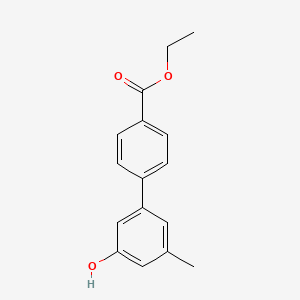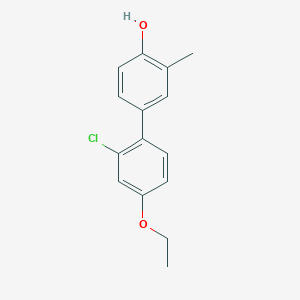
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% (4-CMP-95) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water and has a melting point of 180 °C. It is a derivative of phenol and is used as a reagent in various chemical reactions. 4-CMP-95 is a useful compound for the study of biochemical and physiological processes, as well as for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, such as 4-chloro-2-methylphenol, 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol, and 4-chloro-3-methylphenol. It is also used in the study of biochemical and physiological processes, such as enzymatic activity, protein-protein interactions, and signal transduction pathways.
Mecanismo De Acción
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a reagent used in chemical reactions. It reacts with other compounds to form new compounds. The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is dependent on the specific reaction that it is used in.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and phosphodiesterase. It has also been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive, easy to use, and stable. However, it can be toxic in high concentrations, and it can be difficult to obtain in pure form.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%. It could be used to synthesize new compounds, such as derivatives of phenols. It could also be used in the study of biochemical and physiological processes, such as the effects of drugs on enzymes and signal transduction pathways. Additionally, it could be used to develop new anti-cancer drugs or to identify new targets for drug development. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.
Métodos De Síntesis
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with urea in an acidic medium. This reaction yields a mixture of 4-chloro-2-methylphenol and 3-carbamoyl-4-chlorophenol. The second step involves the selective oxidation of the 4-chloro-2-methylphenol to 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol.
Propiedades
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-6-9(3-5-13(8)17)10-2-4-12(15)11(7-10)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMCBZQMDZKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683992 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-22-6 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)











